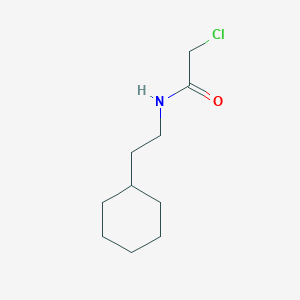
6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine
Descripción general
Descripción
6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine is a chemical compound with the CAS Number: 1045335-19-0 . It has a molecular weight of 185.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC Name of the compound is 6-(3,3-difluoro-1-azetidinyl)-3-pyridinylamine . The InChI Code is 1S/C8H9F2N3/c9-8(10)4-13(5-8)7-2-1-6(11)3-12-7/h1-3H,4-5,11H2 .Physical And Chemical Properties Analysis
The compound is solid in its physical form .Aplicaciones Científicas De Investigación
Environmental Remediation
One significant application of compounds similar to 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine, specifically amine-functionalized sorbents, is in environmental remediation. These compounds have been identified as effective in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The efficacy of amine-containing sorbents in PFAS removal is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology. This highlights the potential of similar amine-functionalized compounds in addressing environmental contamination issues and improving water treatment technologies (Ateia et al., 2019).
Pharmaceutical Research
In pharmaceutical research, compounds with structural elements similar to 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine, such as pyrimidines and other heterocyclic amines, have been extensively studied for their therapeutic potentials. These compounds are pivotal in the synthesis of central nervous system (CNS) acting drugs. The diverse functionality of heterocycles, including nitrogen-containing structures like pyridine, provides a basis for developing compounds with CNS activity, ranging from antidepressants to anticonvulsants. This indicates a broad spectrum of potential pharmaceutical applications for compounds with similar structures (Saganuwan, 2017).
Chemical Synthesis and Catalysis
The structural features of 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine are conducive to chemical synthesis and catalysis applications. Such structures are integral in the development of novel catalysts and synthetic methods, enhancing the efficiency and selectivity of chemical reactions. This includes the synthesis of various N-heterocycles, which are critical components in many natural products and therapeutically relevant compounds. The ability to manipulate these structures for specific reactions underscores their importance in advancing synthetic chemistry and material science (Philip et al., 2020).
Environmental Science
Further, the role of similar compounds in understanding the environmental fate and degradation of polyfluoroalkyl chemicals is noteworthy. Research into the microbial degradation of these chemicals sheds light on their persistence and toxicity in the environment. The insights gained from such studies are crucial for developing strategies to mitigate the environmental impact of these persistent organic pollutants (Liu & Avendaño, 2013).
Propiedades
IUPAC Name |
6-(3,3-difluoroazetidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3/c9-8(10)4-13(5-8)7-2-1-6(11)3-12-7/h1-3H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUBLCIJOQGMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Ethyl-6,9-diazaspiro[4.5]decane](/img/structure/B1424981.png)



![2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide](/img/structure/B1424987.png)
![3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde](/img/structure/B1424988.png)
![1H-Pyrrolo[3,2-b]pyridine 4-oxide](/img/structure/B1424989.png)
![5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1424991.png)
![2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1424994.png)
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1424995.png)


![methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425002.png)
![6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425003.png)